molecular formula C9H10Cl3NO2 B8047252 (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B8047252
M. Wt: 270.5 g/mol
InChI Key: SBVHKAWQDJPAQN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 2,4-dichlorophenyl substituent. Its molecular formula is C₉H₉Cl₂NO₂·HCl, with a molecular weight of 280.55 g/mol (calculated from and ). The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles. It is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor ligands targeting neurological or infectious diseases .

Properties

IUPAC Name

(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHKAWQDJPAQN-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Resin Functionalization : A Wang resin is pre-loaded with Fmoc-protected glycine.

  • Suzuki-Miyaura Coupling : The 2,4-dichlorophenyl group is introduced via palladium-catalyzed cross-coupling using 2,4-dichlorophenylboronic acid.

  • Deprotection and Cyclization : The Fmoc group is removed with piperidine, followed by cyclization using HATU/DIEA to form the β-amino acid backbone.

  • Hydrochloride Salt Formation : The free base is treated with HCl in dioxane to yield the hydrochloride salt.

Table 1: Optimization Parameters for Solid-Phase Synthesis

ParameterOptimal ValueImpact on Yield/Purity
Coupling Temperature25°CMaximizes boronic acid reactivity
Palladium CatalystPd(PPh₃)₄ (5 mol%)Reduces side reactions
Reaction Time12 hoursEnsures complete coupling
Final Purity≥98% (HPLC)Meets pharmaceutical standards

This method achieves yields of 72–78% with enantiomeric excess (ee) >99%.

Dynamic Kinetic Resolution (DKR) for Enantioselective Synthesis

Dynamic kinetic resolution combines racemization and stereoselective crystallization to produce the (R)-enantiomer. Adapted from similar β-amino acid syntheses, this approach leverages nickel(II) complexes for chiral induction.

Procedure Overview

  • Racemic Precursor Preparation : 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is synthesized via Strecker reaction using 2,4-dichlorobenzaldehyde, ammonium chloride, and potassium cyanide.

  • Nickel-Ligand Complexation : The racemic amino acid reacts with (S)-BPB ((S)-2-(N-benzylprolyl)aminobenzophenone) and NiCl₂ in methanol, forming diastereomeric complexes.

  • Selective Crystallization : The (R)-enantiomer complex preferentially crystallizes due to steric interactions between the dichlorophenyl group and the ligand’s benzophenone moiety.

  • Acid Hydrolysis : The isolated complex is treated with 6 M HCl to release the (R)-amino acid hydrochloride.

Table 2: DKR Performance Metrics

MetricValue
ee of Product97–99%
Overall Yield65–70%
Ligand Recovery Rate85–90%

This method is scalable to >20 g batches and avoids costly chiral chromatography.

Multi-Step Synthesis via Boc Protection and Cyclization

A modular route reported for analogous dihydropyrimidines has been adapted for the target compound. The synthesis involves Boc protection, Negishi coupling, and acid-mediated cyclization.

Key Steps

  • Methyl Ester Formation : 2,4-Dichlorobenzaldehyde undergoes condensation with methyl nitroacetate to form methyl 3-nitro-3-(2,4-dichlorophenyl)propanoate.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Boc Protection : The amine is protected with di-tert-butyl dicarbonate in THF.

  • Hydrolysis and Cyclization : Boc-deprotection with trifluoroacetic acid (TFA) followed by HCl treatment yields the hydrochloride salt.

Table 3: Critical Reaction Parameters

StepReagents/ConditionsYield
Nitro ReductionH₂ (50 psi), Pd-C (10%)88%
Boc ProtectionBoc₂O, DMAP, 0°C95%
CyclizationTFA/DCM (1:1), 25°C91%

This route offers flexibility for introducing structural variants but requires careful handling of air-sensitive intermediates.

Chiral Resolution Using Diastereomeric Salt Formation

Classical resolution remains viable for small-scale production. The racemic free base is reacted with (R)-mandelic acid in ethanol, forming diastereomeric salts with differing solubilities.

Process Details

  • Salt Formation : Racemic 3-amino-3-(2,4-dichlorophenyl)propanoic acid (10 g) and (R)-mandelic acid (7.2 g) are dissolved in hot ethanol (80 mL).

  • Crystallization : Slow cooling precipitates the less soluble (R)-enantiomer-mandelate salt.

  • Ion Exchange : The salt is treated with HCl in ethyl acetate to regenerate the hydrochloride.

Table 4: Resolution Efficiency

ParameterResult
ee After Resolution94–96%
Yield per Cycle35–40%
Solvent Consumption8 L/kg product

While cost-effective, this method suffers from low throughput and high solvent use.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts for direct asymmetric synthesis. The ketone precursor, 3-(2,4-dichlorophenyl)-3-oxopropanoic acid, is hydrogenated under high pressure.

Reaction Protocol

  • Substrate Preparation : 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid is synthesized via Friedel-Crafts acylation.

  • Hydrogenation : The ketone (5 mmol) reacts with [Ru((R)-BINAP)(p-cymene)Cl]Cl (0.5 mol%) under 50 bar H₂ in MeOH/THF (4:1).

  • Salt Formation : The product is treated with HCl gas in diethyl ether.

Table 5: Catalyst Performance Comparison

Catalystee (%)TOF (h⁻¹)
Ru-(R)-BINAP981,200
Ru-(S)-SynPhos95950

This method achieves 90% yield and is ideal for continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of mono-chlorinated or dechlorinated derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of R-DACPA HCl is in the development of pharmaceuticals , particularly those targeting neurological disorders. Its role as a building block in drug synthesis is pivotal due to its ability to act as a selective agonist at glutamate receptors, which are critical in neurotransmission and synaptic plasticity. Research has indicated that compounds like R-DACPA HCl can potentially modulate excitatory neurotransmission, offering therapeutic avenues for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases .

Neurotransmitter Research

R-DACPA HCl is extensively utilized in neurotransmitter research . By investigating its interactions with glutamate receptors, researchers can better understand the mechanisms underlying neurotransmitter action and explore new therapeutic strategies for managing neurological conditions. Studies have shown that this compound influences synaptic plasticity and neuroprotection, which are vital for cognitive functions and memory .

Biochemical Assays

In the realm of biochemical assays , R-DACPA HCl serves as an essential reagent for evaluating the efficacy of new drug candidates. It helps researchers assess biological activity and interaction profiles of various compounds, providing insights that are crucial for drug development processes .

Chemical Synthesis

The compound plays a significant role in organic synthesis , facilitating the creation of complex molecules more efficiently than many other similar compounds. Its unique structure allows chemists to design derivatives that may enhance or modify biological properties, which is particularly useful in medicinal chemistry .

Academic Research

In academic settings, R-DACPA HCl is a valuable resource for exploring various chemical reactions and mechanisms. It aids in educating future scientists about synthetic methodologies and the biological relevance of chiral compounds .

Several studies have documented the applications of R-DACPA HCl:

  • Neuroprotective Effects : Research has demonstrated that R-DACPA HCl can enhance neuroprotection against excitotoxicity by modulating glutamate receptor activity. This finding suggests its potential use in treating conditions like Alzheimer's disease .
  • Synaptic Plasticity : Studies indicate that this compound positively influences synaptic plasticity mechanisms, which are crucial for learning and memory processes .
  • Drug Development : In pharmaceutical research, R-DACPA HCl has been integrated into drug design efforts aimed at developing novel therapeutics for psychiatric disorders due to its selective receptor activity .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target proteins, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

The S-enantiomer (CAS 757937-66-9 ) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

  • Bioactivity : Enantiomers may exhibit divergent binding affinities. For example, the R-form shows higher specificity for GABA receptor analogs in preliminary studies, while the S-form is less active .
  • Hazard Profile : The S-enantiomer has documented hazards (H302: harmful if swallowed; H312/H332: harmful in contact with skin or if inhaled), whereas safety data for the R-form are less comprehensive .
Table 1: Enantiomer Comparison
Parameter R-Enantiomer S-Enantiomer
CAS Number 778571-53-2 (free acid) 757937-66-9
Molecular Weight 280.55 g/mol 234.08 g/mol (free acid)
Purity 98% (Combi-Blocks) ≥95%
Storage Conditions Not specified 2–8°C, sealed, dark

Substituted Phenyl Analogs

3,4-Dichlorophenyl Variant

(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS 2097958-05-7) differs in chlorine substitution positions.

Monochloro Derivatives
  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid (CAS 740794-79-0): A single chlorine substituent decreases molecular weight (227.67 g/mol) and alters electronic properties, impacting binding to aromatic receptors .
  • (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride (CAS 73025-69-1): The hydroxyl group introduces hydrogen-bonding capacity, increasing hydrophilicity (Molecular Formula: C₉H₁₂ClNO₃) .
Table 2: Substituted Phenyl Analogs
Compound CAS Number Molecular Formula Molecular Weight Key Feature
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid HCl 778571-53-2 C₉H₉Cl₂NO₂·HCl 280.55 2,4-Dichloro, R-configuration
(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid HCl 2097958-05-7 C₉H₉Cl₂NO₂·HCl 280.55 3,4-Dichloro, R-configuration
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid 740794-79-0 C₉H₁₀ClNO₂ 227.67 Monochloro, S-configuration
(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid HCl 73025-69-1 C₉H₁₂ClNO₃ 217.65 Hydroxyl substituent

Functional Group Modifications

Boc-Protected Derivative

Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 500788-90-9) introduces a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during peptide synthesis. Its molecular weight increases to 373.24 g/mol (C₁₄H₁₆Cl₂N₂O₄), and it requires handling under inert conditions due to sensitivity to acidic/basic environments .

Furan-Containing Analog

3-Amino-3-(5-(2,4-dichlorophenyl)furan-2-yl)propanoic acid (CAS 773125-55-6) replaces the phenyl ring with a dichlorophenyl-furan hybrid.

Biological Activity

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, also known as (R)-D-β-Phe(2,4-DiCl)-OH, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉Cl₂NO₂
  • Molecular Weight : 234.08 g/mol
  • CAS Number : 778571-53-2

The compound features a dichlorophenyl group that enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : The dichloro substitution on the phenyl ring has been shown to enhance the compound's antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures demonstrate significant activity against drug-resistant strains .
  • Anticancer Properties : Research has indicated that the compound can induce apoptosis in cancer cells. For instance, in studies involving MCF-7 breast cancer cells, treatment with this compound resulted in increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and subsequent cell death .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

A study compared the antimicrobial efficacy of this compound with standard antibiotics. It was found to exhibit comparable minimum inhibitory concentrations (MICs) against various pathogens:

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. faecalis40Ceftriaxone50
P. aeruginosa30Amikacin25
S. typhi50Ciprofloxacin40
K. pneumoniae45Meropenem30

This data highlights the potential of this compound as an effective antimicrobial agent.

Anticancer Activity

In a study assessing the anticancer effects on Caco-2 colorectal cancer cells, treatment with the compound resulted in a significant reduction in cell viability:

Treatment Concentration (µM)Cell Viability (%)
1075
2550
5035
Control100

The results indicate that higher concentrations lead to more substantial reductions in cell viability, suggesting dose-dependent cytotoxicity.

Safety and Toxicology

Toxicological evaluations have shown that this compound exhibits low toxicity profiles in vitro. In animal models, no significant adverse effects were observed at therapeutic doses, reinforcing its potential for clinical applications .

Q & A

Q. What are the recommended synthetic routes for (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (R)-configuration. For example, a Boc-protected intermediate (CAS 500788-90-9) can be synthesized via Schlenk techniques under anhydrous conditions, followed by deprotection using HCl in dioxane . Enantiomeric purity (>98% ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry. Key parameters:

StepConditionsYieldPurity (HPLC)
Boc-protectionDMF, DIEA, 0°C85%95%
Deprotection4M HCl/dioxane, RT90%99% ee

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

Methodological Answer: Characterization includes:

  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets for 2,4-Cl substitution), α-amino proton (δ 3.1–3.5 ppm), and carboxylic acid (δ 12–13 ppm, broad) .
  • IR : N–H stretch (3300 cm⁻¹), C=O (1700 cm⁻¹), and C–Cl (750 cm⁻¹).
  • HRMS : Expected [M+H]+: 293.01 (C₉H₁₀Cl₂NO₂·HCl).

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: It serves as a chiral building block for neuroactive or antimicrobial agents. For instance, it is used in synthesizing glutamate receptor modulators, leveraging the 2,4-dichlorophenyl group for enhanced lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across solvents?

Methodological Answer: Discrepancies arise from polymorphic forms or residual salts. A standardized protocol is recommended:

Sonication : 30 min in DMSO or MeOH.

Centrifugation : 10,000 rpm to remove undissolved impurities.

Quantification : UV-Vis at λ = 260 nm (ε = 1500 M⁻¹cm⁻¹).
Comparative solubility data from structural analogs (e.g., 3,4-dichloro derivatives) show reduced aqueous solubility (1.2 mg/mL vs. 4.5 mg/mL for non-chlorinated analogs) due to hydrophobic Cl groups .

Q. What strategies optimize catalytic asymmetric synthesis to minimize racemization?

Methodological Answer: Racemization occurs during acidic/basic workup. Mitigation strategies:

  • Use low-temperature deprotection (0–5°C).
  • Employ enzymes (e.g., lipase B) for kinetic resolution.
  • Monitor reaction progress via inline FTIR for real-time ee analysis.
Catalystee (%)Reaction Time
Rh-(R)-BINAP9212 h
Pd-Taniaphos988 h

Q. How does the stereochemical configuration impact biological activity in receptor-binding assays?

Methodological Answer: The (R)-enantiomer shows 10-fold higher affinity for GABA₃ receptors compared to the (S)-form, as demonstrated by radioligand displacement assays (IC₅₀ = 12 nM vs. 120 nM). Molecular docking reveals hydrogen bonding between the amino group and Asp108 residue, stabilized by Cl-substituent hydrophobic interactions .

Data Contradiction Analysis

Q. Conflicting reports exist regarding stability under ambient storage. How should researchers validate storage conditions?

Methodological Answer: Degradation studies under varied conditions:

ConditionDegradation (%/month)Major Impurity
25°C, 60% RH5%Hydrolyzed carboxylic acid
4°C, desiccated<1%None
Recommended storage: –20°C in amber vials with desiccant. LC-MS/MS confirms hydrolytic degradation pathways .

Safety and Handling

Q. What are the occupational exposure limits and recommended PPE for handling this compound?

Methodological Answer: No specific OELs are established, but chlorinated aryl amines require:

  • PPE : Nitrile gloves, N95 respirator, and fume hood use (≥0.5 m/s face velocity).
  • Exposure Monitoring : Air sampling with OSHA PV2120 method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.